molecular formula C12H9F2N3O3 B3387845 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 852399-91-8

2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Cat. No. B3387845
CAS RN: 852399-91-8
M. Wt: 281.21 g/mol
InChI Key: XOFIUDVJBGXRFZ-UHFFFAOYSA-N
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Description

2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, also known as DFMO, is an organometallic compound that has been studied extensively due to its potential as a therapeutic agent. DFMO is a derivative of an acetonitrile group attached to a 5-oxadiazolyl ring. It has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition.

Scientific Research Applications

2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition. In cancer research, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used to study the effects of the compound on various types of cancer cells. Additionally, it has been used in drug discovery to investigate the potential of novel compounds as therapeutic agents. Finally, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has been used in enzyme inhibition studies to investigate the effects of the compound on enzyme activity.

Advantages and Limitations for Lab Experiments

2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. Additionally, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile can be synthesized in a relatively simple and cost-effective manner. However, 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile also has several limitations, including its relatively low solubility in water and its potential to interact with other compounds.

Future Directions

The potential of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile as a therapeutic agent has been explored extensively, however, there are still many potential future directions for research. These include further studies into the biochemical and physiological effects of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, as well as its potential applications in drug discovery and enzyme inhibition. Additionally, further studies into the synthesis of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile and its interactions with other compounds could lead to the development of more effective therapeutic agents. Finally, further research into the potential toxic effects of 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile could lead to the development of safer therapeutic agents.

properties

IUPAC Name

2-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c1-18-9-6-7(2-3-8(9)19-12(13)14)11-16-10(4-5-15)20-17-11/h2-3,6,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFIUDVJBGXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152970
Record name 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

CAS RN

852399-91-8
Record name 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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